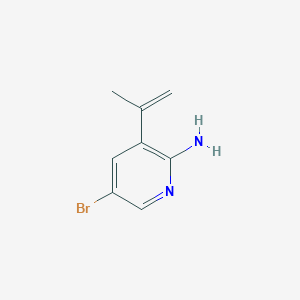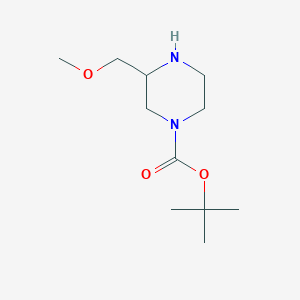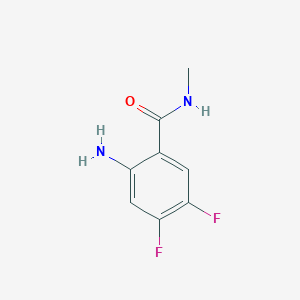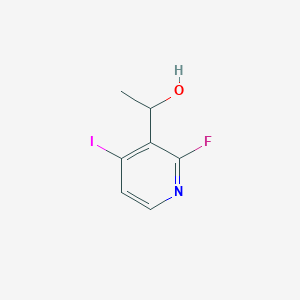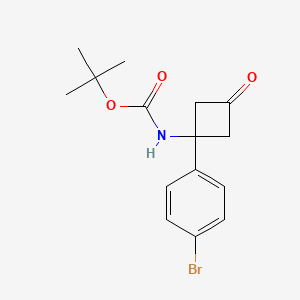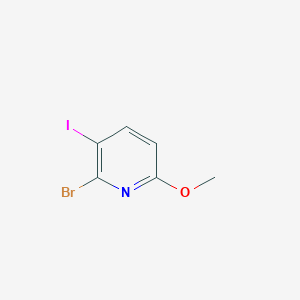
2-(tert-Butyl)-4-chloropyridine
Descripción general
Descripción
2-(tert-Butyl)-4-chloropyridine is a chemical compound that is not widely documented. It is likely to be a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The tert-butyl group is a very common branching group in organic chemistry, known for its bulky nature .
Aplicaciones Científicas De Investigación
Catalyst Development
2-(tert-Butyl)-4-chloropyridine: is significant in the development of catalysts for industrial processes. An efficient catalyst can reduce the reaction energy barrier, allowing for milder reaction conditions in the system. This compound has been used in the synthesis of 2-tert-butyl-4-methylphenol , which is widely applied in the preparation of fine chemicals, food industry additives, UV absorbers, and polymerization inhibitors .
Organic Synthesis Building Block
Due to its functional groups, 2-(tert-Butyl)-4-chloropyridine serves as a building block in organic synthesis. It’s particularly useful in reactions where a tert-butyl group is needed to protect other reactive sites during a multi-step synthesis process.
Pharmaceutical Research
In pharmaceutical research, 2-(tert-Butyl)-4-chloropyridine is utilized in the synthesis of various bioactive compounds. The piperazine moiety, for instance, is crucial in the development of selective factor Xa trypsin-like protease inhibitors, which are important in the treatment of thrombosis .
Radiopharmaceuticals
This compound is also employed in radiopharmaceutical research. Functionalized derivatives of 2-(tert-Butyl)-4-chloropyridine are used as starting materials for spiro-compounds, which facilitate the mild introduction of fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging .
Polymer Industry
2-(tert-Butyl)-4-chloropyridine: finds applications in the polymer industry as well. It’s involved in the synthesis of additives that improve the properties of polymers, such as enhancing their resistance to UV degradation and stabilizing them against thermal and oxidative degradation .
Optical Brighteners
Lastly, derivatives of 2-(tert-Butyl)-4-chloropyridine are used as optical brighteners. These compounds convert UV light into visible light and are commonly used in thermoplastic resins, acrylic resin, polyester fiber, paint, coating, and printing ink to achieve a whitening effect .
Propiedades
IUPAC Name |
2-tert-butyl-4-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMONDDQCZRCOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-4-chloropyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



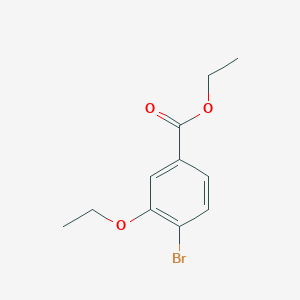
![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)
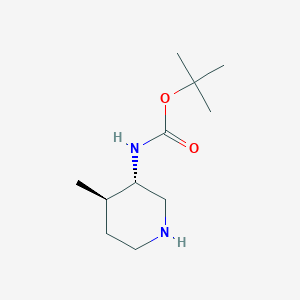

![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)

